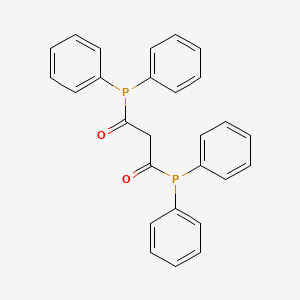
1,3-Bis(diphenylphosphanyl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(diphenylphosphanyl)propane-1,3-dione is an organophosphorus compound with the molecular formula C27H26P2. It is a white solid that is soluble in organic solvents and is slightly air-sensitive, degrading in air to the phosphine oxide . This compound is classified as a diphosphine ligand in coordination chemistry and homogeneous catalysis .
準備方法
1,3-Bis(diphenylphosphanyl)propane-1,3-dione can be synthesized through various methods. One common synthetic route involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane . The reaction proceeds as follows: [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2)_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 2 \text{LiCl} ]
Another method involves metal-halogen exchange followed by metathesis : [ \text{Br(CH}_2)_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2)_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2)_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 4 \text{LiCl} ]
化学反応の分析
1,3-Bis(diphenylphosphanyl)propane-1,3-dione undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to form different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the formation of coordination complexes with metals.
Common reagents and conditions used in these reactions include nickel(II) chloride for the formation of nickel complexes, and palladium(II) catalysts for various coupling reactions . Major products formed from these reactions include polyketones and other coordination complexes .
科学的研究の応用
1,3-Bis(diphenylphosphanyl)propane-1,3-dione is widely used in scientific research due to its ability to act as a bidentate ligand in coordination chemistry. Some of its applications include:
作用機序
The mechanism by which 1,3-Bis(diphenylphosphanyl)propane-1,3-dione exerts its effects involves its role as a ligand in coordination complexes. It forms six-membered C3P2M chelate rings with metals, which can then participate in various catalytic processes . The molecular targets and pathways involved include the coordination of the phosphine groups with metal centers, facilitating reactions such as carbon-carbon bond formation and polymerization .
類似化合物との比較
1,3-Bis(diphenylphosphanyl)propane-1,3-dione can be compared with other similar diphosphine ligands, such as:
1,2-Bis(diphenylphosphino)ethane (dppe): This compound has a shorter carbon chain between the phosphine groups, leading to different coordination properties.
1,4-Bis(diphenylphosphino)butane (dppb): This compound has a longer carbon chain, which can affect the stability and reactivity of the coordination complexes formed.
1,3-Bis(diphenylphosphino)propane (dppp): This compound is very similar but lacks the dione functionality, which can influence its reactivity and applications.
This compound is unique due to its specific structure and the presence of the dione functionality, which can enhance its coordination abilities and reactivity in certain catalytic processes .
特性
CAS番号 |
89243-74-3 |
|---|---|
分子式 |
C27H22O2P2 |
分子量 |
440.4 g/mol |
IUPAC名 |
1,3-bis(diphenylphosphanyl)propane-1,3-dione |
InChI |
InChI=1S/C27H22O2P2/c28-26(30(22-13-5-1-6-14-22)23-15-7-2-8-16-23)21-27(29)31(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChIキー |
SCVKIIRWAXEAPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(=O)CC(=O)P(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















